molecular formula C10H13N3O2 B14471097 1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one CAS No. 70346-60-0

1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one

Cat. No.: B14471097
CAS No.: 70346-60-0
M. Wt: 207.23 g/mol
InChI Key: FIOMBEVOHYIVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a triazene group attached to a phenyl ring, which is further connected to an ethanone group. The presence of the hydroxymethyl and methyl groups adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzophenone with hydroxymethyltriazene in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazene group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring, such as halogens, nitro groups, and alkyl groups.

Scientific Research Applications

1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of cellular processes, such as DNA replication and protein synthesis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one:

    1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: An aromatic ketone with different functional groups and applications.

Uniqueness

This compound stands out due to its triazene group, which imparts unique reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest.

Properties

CAS No.

70346-60-0

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-[4-[[hydroxymethyl(methyl)amino]diazenyl]phenyl]ethanone

InChI

InChI=1S/C10H13N3O2/c1-8(15)9-3-5-10(6-4-9)11-12-13(2)7-14/h3-6,14H,7H2,1-2H3

InChI Key

FIOMBEVOHYIVFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NN(C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.